molecular formula C10H13NO4 B587162 N-Methyl-L-DOPA-d3 CAS No. 1795785-63-5

N-Methyl-L-DOPA-d3

Cat. No. B587162
CAS RN: 1795785-63-5
M. Wt: 214.235
InChI Key: QZIWDCLHLOADPK-LNEZGBMJSA-N
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Description

“N-Methyl-L-DOPA-d3” is a variant of L-DOPA, a metabolic precursor of dopamine . It is intended for use as an internal standard for the quantification of L-DOPA by GC- or LC-MS . It is produced from L-tyrosine by tyrosine hydroxylase and metabolized by catechol-O-methyl transferase (COMT) .


Synthesis Analysis

L-DOPA is mainly synthesized from tyrosine by tyrosine hydroxylase, the rate-limiting enzyme for catecholamine synthesis . The most L-DOPA isolated is either synthesized chemically or from natural sources .


Molecular Structure Analysis

The molecular formula of this compound is C10H10D3NO4 . The formal name is 5-hydroxy-L-tyrosine-2,3,6-d3 . The InChi Code is InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/i1D,2D,4D .


Chemical Reactions Analysis

L-DOPA is a precursor of dopamine and is capable of crossing the blood-brain barrier . In the brain, L-DOPA is converted to dopamine . The instability of catecholamines (L-DOPA, dopamine, and 3-O-methyldopa) and carbidopa has been noted, and antioxidation and environment temperature control are used alone or in combination to enhance stability .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 214.23 . It is a crystalline solid and is sparingly soluble in water . The λmax is 284 nm .

Mechanism of Action

L-DOPA is a metabolic precursor of dopamine that is capable of crossing the blood-brain barrier . It is produced from L-tyrosine by tyrosine hydroxylase and metabolized by catechol-O-methyl transferase (COMT) . In the brain, L-DOPA is converted to dopamine .

Future Directions

L-DOPA therapeutic monitoring is crucial to provide personalized therapy, hence improving drug efficacy and safety . The development of new LC-MS/MS bioanalytical methods for the simultaneous determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in human plasma samples is a promising future direction .

properties

CAS RN

1795785-63-5

Molecular Formula

C10H13NO4

Molecular Weight

214.235

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3

InChI Key

QZIWDCLHLOADPK-LNEZGBMJSA-N

SMILES

CNC(CC1=CC(=C(C=C1)O)O)C(=O)O

synonyms

3-Hydroxy-N-(methyl-d3)-L-tyrosine;  3-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine;  β-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine;  N-Methyldopa-d3; 

Origin of Product

United States

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